molecular formula C20H18O4 B2386379 (4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate CAS No. 444643-75-8

(4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate

Cat. No. B2386379
Key on ui cas rn: 444643-75-8
M. Wt: 322.36
InChI Key: HBWSXWRFMUSIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06951883B2

Procedure details

To a solution of 7 g of 7-hydroxyisoflavone in 190 ml of N,N-dimethylformamide, 2 g of sodium hydride (80% in paraffin oil) were added. The mixture was stirred for 10 minutes, then 4.2 g of pivaloyl chloride were dropped in 1 minute, under vigorous stirring. After 20 minutes at r.t. the mixture was poured into water (400 ml), the precipitate was filtered, washed with water (1000 ml) and dissolved in chloroform (800 ml). The organic solution was dried over sodium sulphate and evaporated to dryness.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:8][O:9]2)=[CH:4][CH:3]=1.[H-].[Na+].[C:21](Cl)(=[O:26])[C:22]([CH3:25])([CH3:24])[CH3:23].O>CN(C)C=O>[C:21]([O:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:8][O:9]2)=[CH:4][CH:3]=1)(=[O:26])[C:22]([CH3:25])([CH3:24])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
190 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water (1000 ml)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform (800 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C(C)(C)C)(=O)OC1=CC=C2C(C(=COC2=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.